molecular formula C15H28O4Si2 B12635054 [(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 919289-46-6

[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)

Cat. No.: B12635054
CAS No.: 919289-46-6
M. Wt: 328.55 g/mol
InChI Key: CFYPRIDPPLPSTD-UHFFFAOYSA-N
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Description

[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of two trimethylsilane groups attached to a dimethoxy-methylphenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3,6-dimethoxy-4-methylphenol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is subsequently converted to the final product through a series of purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity [(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane).

Chemical Reactions Analysis

Types of Reactions

[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones.

    Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenylene derivatives

Scientific Research Applications

[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical assays and as a protective group in peptide synthesis.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of [(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) involves its interaction with various molecular targets. The trimethylsilane groups can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. Additionally, the dimethoxy-methylphenylene core can participate in electron transfer reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: A compound with similar structural features but different functional groups.

    Dimethoxyethane: An ether with similar dimethoxy groups but lacking the phenylene core and trimethylsilane groups.

Uniqueness

[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is unique due to the presence of both trimethylsilane and dimethoxy-methylphenylene groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

919289-46-6

Molecular Formula

C15H28O4Si2

Molecular Weight

328.55 g/mol

IUPAC Name

(2,5-dimethoxy-3-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane

InChI

InChI=1S/C15H28O4Si2/c1-11-10-12(16-2)14(18-20(4,5)6)15(13(11)17-3)19-21(7,8)9/h10H,1-9H3

InChI Key

CFYPRIDPPLPSTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)O[Si](C)(C)C)O[Si](C)(C)C)OC

Origin of Product

United States

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